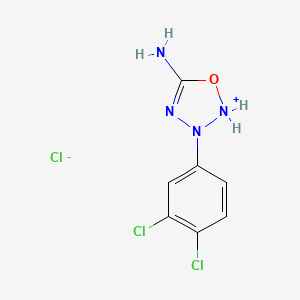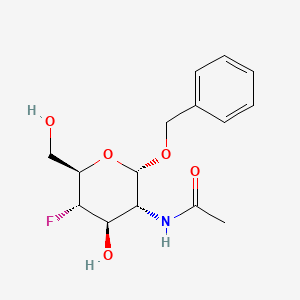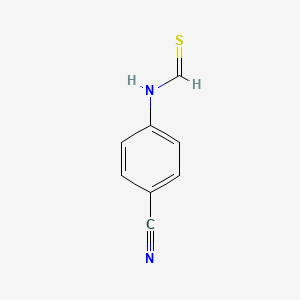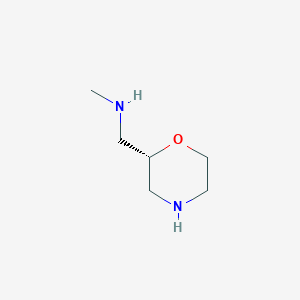
3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to an oxatriazolium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the oxatriazolium ring. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with a suitable amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(3,4-dichlorophenyl)-1,1-dimethylurea: Another compound with a dichlorophenyl group, known for its herbicidal properties.
N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)urea: Similar structure with potential antimicrobial activity.
Uniqueness
3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride is unique due to its oxatriazolium ring, which imparts distinct chemical properties and reactivity compared to other dichlorophenyl compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C7H7Cl3N4O |
|---|---|
分子量 |
269.5 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride |
InChI |
InChI=1S/C7H6Cl2N4O.ClH/c8-5-2-1-4(3-6(5)9)13-11-7(10)14-12-13;/h1-3,12H,(H2,10,11);1H |
InChIキー |
YSENAPFQBADHOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2[NH2+]OC(=N2)N)Cl)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide](/img/structure/B12338350.png)



![[3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12338377.png)
![1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B12338381.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12338389.png)



